N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Beschreibung

BenchChem offers high-quality N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-11-2-3-15(7-16(11)20(22)23)19-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCPPIHVWKUQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular mechanism of action of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

An In-Depth Technical Guide to Elucidating the Molecular Mechanism of Action of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the molecular mechanism of action of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide. Given the limited direct public data on this specific molecule, this document outlines a robust, hypothesis-driven approach based on the known bioactivities of its core chemical scaffolds: the adamantane cage and the substituted nitrophenyl ring. We will proceed with the assumption, based on preliminary patent data, that this compound may have utility in hyperproliferative diseases.

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is a unique small molecule featuring a bulky, lipophilic adamantane moiety linked via an amide bond to a substituted nitrophenyl ring. This structural composition suggests several potential avenues for biological activity. The adamantane group is a well-established pharmacophore known to enhance drug-like properties, including metabolic stability and target engagement, by interacting with hydrophobic pockets in proteins. The substituted nitrophenyl group provides a platform for hydrogen bonding and pi-stacking interactions, which are critical for molecular recognition.

While the specific molecular target of this compound is not yet fully elucidated, its structural alerts and the context of related adamantane derivatives in patent literature suggest potential roles as an inhibitor of key signaling pathways implicated in cell proliferation and survival. This guide will therefore focus on a systematic approach to identify its primary target(s) and delineate the downstream cellular consequences of its action.

Proposed Primary Hypotheses for Mechanism of Action

Based on the chemical structure and available data on related compounds, we can formulate two primary hypotheses for the molecular mechanism of action of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide in the context of hyperproliferative diseases:

-

Hypothesis 1: Inhibition of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Adamantane derivatives are known inhibitors of 11β-HSD1, an enzyme that plays a role in glucocorticoid metabolism and has been implicated in metabolic syndrome and some cancers.

-

Hypothesis 2: Modulation of Ion Channels. The lipophilic adamantane cage is a known modulator of various ion channels, and dysregulation of ion channel function is a hallmark of many cancers.

-

Hypothesis 3: General Cytotoxicity. The presence of a nitroaromatic group raises the possibility of non-specific cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS).

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential for robust target identification and validation. The following workflow is proposed:

Chemical structure and physicochemical properties of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

An In-depth Technical Guide to N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of the novel compound, N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide. As specific experimental data for this molecule is not extensively documented in public literature, this document outlines a robust, proposed synthetic route and details the standard, state-of-the-art analytical methodologies required for its structural elucidation and purity assessment. Predicted physicochemical properties are presented to guide future research and development efforts. Furthermore, the guide discusses the potential biological significance of this compound by examining the well-established pharmacological profiles of its constituent adamantane and substituted nitroaniline moieties. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities incorporating the adamantane scaffold.

Introduction

The adamantane moiety is a unique, rigid, and lipophilic three-dimensional cage-like hydrocarbon (tricyclo[3.3.1.1³,⁷]decane).[1][2] Its distinctive structural and physicochemical properties have made it a privileged scaffold in medicinal chemistry.[2] The incorporation of an adamantane group into a molecule can enhance its therapeutic potential by improving pharmacokinetic properties, such as increasing metabolic stability and facilitating passage through the blood-brain barrier.[3] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6]

Amantadine and Memantine are prominent examples of FDA-approved drugs that feature the adamantane core, highlighting its clinical significance.[2][6] The synthesis of novel adamantane derivatives, particularly amides, continues to be an active area of research, as these compounds are explored for a variety of therapeutic targets.[3][4]

This guide focuses on the specific, albeit lesser-known, derivative, N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide. This molecule combines the lipophilic adamantane core with a 4-methyl-3-nitroaniline headgroup through a stable amide linkage. The electronic and structural features of the substituted phenyl ring introduce potential for specific molecular interactions and further chemical modification. This document serves as a foundational resource, providing a proposed pathway for its synthesis and a detailed framework for its comprehensive characterization.

Chemical Structure and Predicted Physicochemical Properties

The first step in understanding a novel compound is to define its structure and predict its key physicochemical properties. These predictions are invaluable for designing synthetic strategies, purification methods, and initial biological assays.

Chemical Structure

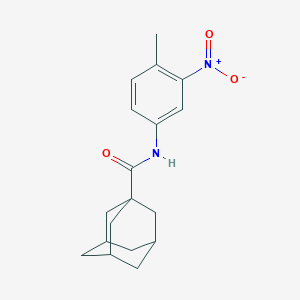

The chemical structure of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is composed of an adamantane-1-carbonyl group attached to the nitrogen atom of 4-methyl-3-nitroaniline.

Caption: Chemical structure of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide.

Predicted Physicochemical Properties

A variety of computational tools can be employed to predict the physicochemical properties of organic molecules, which are crucial in drug discovery and development.[7][][9] The following table summarizes the predicted properties for N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₈H₂₂N₂O₃ | Defines the elemental composition. |

| Molecular Weight | 314.38 g/mol | Influences absorption, distribution, and metabolism. |

| logP (Octanol/Water Partition Coefficient) | ~4.5 - 5.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 71.8 Ų | Affects cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |

| Melting Point | 160 - 180 °C | Important for formulation and stability studies. |

| Aqueous Solubility | Predicted to be low | A key factor for formulation and bioavailability.[10] |

Note: These values are computationally predicted and require experimental verification.

Synthesis and Purification

The synthesis of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide can be achieved through a standard amide coupling reaction between adamantane-1-carboxylic acid and 4-methyl-3-nitroaniline.[11][12] This is a robust and widely used transformation in medicinal chemistry.[13]

Proposed Synthetic Workflow

The proposed synthesis involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol

Materials:

-

Adamantane-1-carboxylic acid

-

4-Methyl-3-nitroaniline[14]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)[15]

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of adamantane-1-carboxylic acid (1.0 eq) and 4-methyl-3-nitroaniline (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Characterization and Purity Analysis

The unambiguous identification and confirmation of the purity of the synthesized N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide are critical.[16] A combination of spectroscopic and chromatographic techniques is employed for this purpose.[17][18][19]

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.[20][21][22]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the adamantane cage protons, the methyl group, and the aromatic protons. The amide proton (N-H) should appear as a singlet in the downfield region. The aromatic region will display a characteristic splitting pattern for the 1,2,4-trisubstituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 18 carbon atoms.[23] The carbonyl carbon of the amide will have a characteristic chemical shift around 170-180 ppm. The distinct carbons of the adamantane cage and the substituted phenyl ring will also be identifiable.

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[24][25][26]

-

N-H Stretch: A characteristic absorption band for the secondary amide N-H stretch is expected around 3370-3170 cm⁻¹.[27]

-

C=O Stretch (Amide I band): A strong absorption band for the amide carbonyl stretch should appear in the range of 1680-1630 cm⁻¹.[27][28]

-

N-H Bend (Amide II band): An intense peak for the N-H in-plane bend is expected around 1570-1515 cm⁻¹.[27][28]

-

NO₂ Stretch: Asymmetric and symmetric stretching vibrations for the nitro group are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-H Stretches: Absorptions corresponding to the sp³ C-H bonds of the adamantane and methyl groups will be observed below 3000 cm⁻¹.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[29][30]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₂₂N₂O₃, m/z = 314.16).

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the adamantyl group (m/z = 135) and cleavage of the amide bond.

Purity Assessment

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of a synthesized compound.

Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm).

-

Purity Determination: The purity is calculated based on the area percentage of the main peak.

Potential Biological Significance and Applications

While the specific biological activity of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide has not been reported, the structural motifs suggest several potential areas for investigation.

-

Anticancer and Antimicrobial Activity: Numerous adamantane derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial properties.[4] The lipophilic nature of the adamantane cage can facilitate membrane interaction, which is a mechanism of action for some antimicrobial agents.[4]

-

Enzyme Inhibition: The rigid adamantane scaffold is useful for orienting functional groups to interact with the active sites of enzymes.[3] Adamantane-based compounds have been developed as inhibitors for various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and soluble epoxide hydrolases.[3]

-

Central Nervous System (CNS) Activity: The high lipophilicity imparted by the adamantane group can enhance a molecule's ability to cross the blood-brain barrier.[3] This makes adamantane derivatives attractive candidates for targeting CNS disorders.

-

Trypanocidal Activity: Adamantane amides linked to nitroheterocyclic systems have shown promising activity against trypanosome parasites, the causative agents of diseases like Chagas disease and African sleeping sickness.[31]

The 4-methyl-3-nitroaniline moiety can also contribute to biological activity and provides a handle for further chemical modifications, such as reduction of the nitro group to an amine, which can then be further functionalized.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and potential applications of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide. The proposed synthetic route is based on well-established and reliable chemical transformations. The detailed analytical protocols outlined herein provide a clear path for the rigorous structural confirmation and purity assessment of this novel compound. Based on the known pharmacology of related adamantane derivatives, this molecule represents a promising scaffold for further investigation in various therapeutic areas, particularly in oncology, infectious diseases, and neurology. The experimental validation of the predicted properties and biological activities is a necessary next step in realizing the potential of this compound.

References

- Al-Wahaibi, L. H., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.

- Kovaleva, E. A., et al. (2025).

- Wikipedia. (n.d.). Adamantane.

- Scullino, S. D., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.

- Wanka, L., et al. (n.d.).

- Kumar, A., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.

- PubChem. (n.d.). 4-Methyl-3-nitroaniline.

- Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Shishkin, E. V., et al. (n.d.). Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride. Springer Link.

- Duddeck, H., et al. (n.d.).

- Rahman, M. M. (2025). Modern Analytical Technique for Characterization Organic Compounds.

- Boechat, N., et al. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. PMC.

- Shishkin, E. V., et al. (2025). Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride.

- Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Open Access Journals - Research and Reviews.

- ResearchGate. (2025). A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (2025).

- ResearchGate. (2025). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods.

- ChemicalBook. (2025). 4-Methyl-3-nitroaniline.

- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Google Patents. (n.d.). RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.

- Sigma-Aldrich. (n.d.). 4-Methyl-3-nitroaniline.

- Jo, C.-H., et al. (2022).

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- YouTube. (2022).

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Nguyen, T. T. T., et al. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. ERIC.

- PubMed. (n.d.). Synthesis of alpha-aryl N-adamant-1-yl nitrones and using them for spin trapping of hydroxyl radicals.

- Indian Journal of Chemistry. (n.d.). Mass spectral fragmentation of substituted adamantane-2,4-diones.

- Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta.

- ResearchGate. (n.d.).

- ACS Publications. (2023).

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Bansal, M. (2023). Principles of Organic Spectroscopy. Open Access Journals.

- Liu, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC.

- Chiacchio, U., et al. (2017).

- Waltman, R. J., & Ling, A. C. (n.d.).

- Fisher Scientific. (n.d.).

- arXiv. (2025).

- ECHEMI. (n.d.). 4-Methyl-3-nitroaniline.

- ResearchGate. (n.d.). Spectroscopic Methods in Organic Chemistry.

- Organic Chemistry Portal. (n.d.).

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. connectsci.au [connectsci.au]

- 3. scispace.com [scispace.com]

- 4. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]

- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. echemi.com [echemi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. hepatochem.com [hepatochem.com]

- 14. 4-Methyl-3-nitroaniline 97 119-32-4 [sigmaaldrich.com]

- 15. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 18. openaccessjournals.com [openaccessjournals.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 23. kbfi.ee [kbfi.ee]

- 24. uanlch.vscht.cz [uanlch.vscht.cz]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. cdnsciencepub.com [cdnsciencepub.com]

- 31. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

History and discovery of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

An In-Depth Technical Guide to N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide: Synthesis, Characterization, and Potential Biological Significance

Abstract

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is a unique small molecule that incorporates the rigid, lipophilic adamantane cage with a substituted nitroaromatic moiety. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It covers the inferred history and discovery context, a detailed, plausible synthetic route with step-by-step protocols, and a thorough discussion of its potential biological activities based on the well-established pharmacology of adamantane derivatives. This document serves as a foundational resource for the synthesis, characterization, and exploration of the therapeutic potential of this and related adamantane-based compounds.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

The adamantane moiety, a perfectly symmetrical, rigid, and highly lipophilic diamondoid hydrocarbon, has captivated medicinal chemists for decades. Its introduction into a molecule can significantly enhance lipophilicity, which may improve bioavailability and penetration of biological membranes such as the blood-brain barrier.[1][2][3] The unique three-dimensional structure of adamantane allows for precise positioning of functional groups, facilitating effective interaction with biological targets.[2]

Since the discovery of the antiviral activity of amantadine in the 1960s, numerous adamantane derivatives have been developed and approved for a range of therapeutic applications, from antiviral and neuroprotective agents to treatments for diabetes.[1][4][5] The adamantane scaffold is known for its metabolic stability, often protecting nearby functional groups from enzymatic degradation and thereby increasing a drug's half-life.[2] The compound N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide represents a logical extension of this research, combining the privileged adamantane scaffold with a substituted aromatic ring that offers multiple points for potential biological interactions and further chemical modification.

Physicochemical Properties

While specific experimental data for N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is not extensively published, its properties can be predicted based on its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₈H₂₂N₂O₃ | Derived from the chemical structure. |

| Molecular Weight | 314.38 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Most carboxamides are crystalline solids. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The large, nonpolar adamantane group dominates the molecule's properties. |

| Lipophilicity (logP) | High | The adamantane cage is extremely lipophilic.[2][5] |

Synthesis and Characterization

The synthesis of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide can be readily achieved through the formation of an amide bond between adamantane-1-carboxylic acid and 4-methyl-3-nitroaniline. Several established methods for amide bond formation can be employed.

General Synthetic Scheme

A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Caption: Synthetic pathway for N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide.

Detailed Experimental Protocol

Step 1: Synthesis of Adamantane-1-carbonyl chloride

-

To a solution of adamantane-1-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude adamantane-1-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

-

Dissolve 4-methyl-3-nitroaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq), to the solution and cool to 0 °C.

-

Slowly add a solution of adamantane-1-carbonyl chloride (1.1 eq) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the adamantane cage protons, the aromatic protons with their specific splitting patterns, the methyl group, and the amide proton.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide C=O and N-H bonds, as well as the nitro group.

-

Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Potential Biological Activities and Mechanism of Action

While there is no specific data on the biological activity of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide, its structure suggests several potential therapeutic applications based on the known pharmacology of related compounds.

Caption: Potential biological activities of the title compound.

Antiviral Activity

The adamantane scaffold is famously associated with antiviral drugs like amantadine and rimantadine, which target the M2 proton channel of the influenza A virus.[4] While resistance is an issue with these older drugs, the adamantane cage remains a valuable pharmacophore in the design of new antiviral agents against a variety of viruses.

Neuroprotective Effects

Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[4] Its mechanism involves blocking excitotoxicity. The high lipophilicity of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide suggests it could cross the blood-brain barrier, making it a candidate for investigation in neurodegenerative disorders.

Anticancer Activity

Numerous adamantane derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][3] The incorporation of a nitroaromatic ring, a feature present in some anticancer drugs, could enhance this activity. Potential mechanisms include the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Adamantyl carboxamides have been identified as potent inhibitors of various enzymes. For instance, derivatives have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases, and dipeptidyl peptidase-4 (DPP-4), a target in type 2 diabetes.[6][7][8] The specific substitution pattern on the phenyl ring of the title compound would be critical in determining its selectivity and potency against such targets.

Future Directions

The exploration of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide and its analogs is a promising area of research. Key future steps should include:

-

Synthesis and Screening: A library of related compounds should be synthesized to establish structure-activity relationships (SAR). This would involve modifying the substituents on the phenyl ring.

-

In Vitro and In Vivo Studies: The compound should be screened against a panel of cancer cell lines, viruses, and relevant enzymes to identify its primary biological targets. Promising hits should be followed up with in vivo studies in animal models.

-

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound need to be determined to assess its drug-likeness.

Conclusion

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is a molecule of significant interest at the intersection of adamantane chemistry and medicinal research. While specific data on this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and the logical exploration of its potential biological activities. The unique combination of a proven pharmacophore like adamantane with a versatile substituted aromatic ring makes it a compelling candidate for further investigation in the development of novel therapeutics.

References

- Shishkin, E. V., Vo, T., et al. (2020). Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride. Russian Journal of Organic Chemistry, 56, 2135–2140.

- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.

- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.

- PubMed. (2026). Design, Synthesis, and Bioevaluation of Adamantane-1-Carboxamide N-Acylthioureas for Airway Antiallergic Therapy. PubMed.

- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.

- PMC. (n.d.). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PMC.

- SciSpace. (n.d.).

- Benchchem. (n.d.). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- MedChemComm. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. MedChemComm.

- PubMed. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed.

- CAS Common Chemistry. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide. CAS Common Chemistry.

- ResearchGate. (n.d.). Table 1 . Synthesis of N-aryl-substituted adamantan-1-amines II-X a.

- ACS Publications. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.

- Bentham Science Publishers. (2021). Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)

- Chemdiv. (n.d.). 3-(4-methylphenyl)-N-(4-nitrophenyl)adamantane-1-carboxamide. Chemdiv.

- 艾美捷科技. (n.d.). N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide. 艾美捷科技.

- PMC. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. PMC.

- PMC. (n.d.). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. PMC.

- Sigma-Aldrich. (n.d.). adamantane-1-carboxylic acid (3-nitro-phenyl)-amide. Sigma-Aldrich.

- arkat usa. (2021). Four-directional synthesis of adamantane derivatives.

- MDPI. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)

- ResearchGate. (2013). (PDF) Biological activity of adamantane analogues.

- PMC. (2025). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. PMC.

- ChemicalBook. (2023). 3-(4-NITROPHENYL)ADAMANTANE-1-CARBOXYLIC ACID. ChemicalBook.

- ResearchGate. (2025). (PDF) Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N.

Sources

- 1. mdpi.com [mdpi.com]

- 2. connectsci.au [connectsci.au]

- 3. mdpi.com [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. scispace.com [scispace.com]

- 6. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Metabolic Stability of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide: A Multi-faceted Approach

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive analysis of the predicted metabolic stability of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide, a molecule integrating structural motifs of known metabolic robustness and susceptibility. We dissect the molecule's architecture to identify putative metabolic hotspots and outline a synergistic strategy employing both in silico predictive tools and gold-standard in vitro experimental protocols. The core analysis is built upon the well-established metabolic resistance of the adamantane cage, contrasted with the known metabolic liabilities of the amide linkage and the substituted nitrophenyl ring.[1][2][3][4][5] Detailed, step-by-step methodologies for human liver microsomal and hepatocyte stability assays are provided, alongside a framework for quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document serves as a technical roadmap for researchers in drug development, offering insights into predicting and empirically determining the metabolic fate of complex small molecules.

Introduction: The Imperative of Metabolic Stability

In drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, plasma half-life, and systemic clearance.[6][7][8] A compound with poor metabolic stability is often subject to extensive first-pass metabolism, leading to low systemic exposure and rapid elimination, which can compromise therapeutic efficacy.[6] Conversely, an overly stable compound may accumulate and lead to toxicity. Therefore, an early and accurate assessment of metabolic fate is essential to guide medicinal chemistry efforts and select candidates with optimal pharmacokinetic properties.[8]

This guide focuses on N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide, a compound featuring a unique combination of three distinct chemical moieties. By systematically evaluating each component, we can construct a robust hypothesis regarding its overall metabolic profile.

Structural Analysis and Putative Metabolic Sites

The metabolic fate of a xenobiotic is intrinsically linked to its chemical structure. The target molecule, N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide, presents several potential sites for enzymatic attack.

Table 1: Structural Features and Predicted Metabolic Liabilities

| Structural Moiety | Key Characteristics | Predicted Metabolic Vulnerability | Primary Enzymatic Systems Involved |

| Adamantane Cage | Rigid, lipophilic, three-dimensional hydrocarbon scaffold.[1][3] | Low. The adamantane core is exceptionally resistant to metabolic degradation and can sterically shield adjacent functional groups.[3][9][10] However, hydroxylation at tertiary carbons (C-3, C-5, C-7) is possible, though often a minor pathway.[11] | Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[11] |

| Amide Linkage | Connects the adamantane and phenyl moieties. | Moderate. Amide bonds are susceptible to hydrolysis by a range of hydrolase enzymes, cleaving the molecule into adamantane-1-carboxylic acid and 4-methyl-3-nitroaniline.[4][12][13] | Amidases, Carboxylesterases (CES).[4] |

| 4-methyl-3-nitrophenyl Ring | Aromatic ring with electron-withdrawing nitro group and electron-donating methyl group. | High. This moiety presents multiple "soft spots" for metabolism. | |

| Nitro Group | Strong electron-withdrawing group. | High. Subject to reduction by nitroreductases to form nitroso, hydroxylamine, and ultimately, amine metabolites.[14][15] These intermediates can be reactive.[5][16] | Nitroreductases (e.g., found in liver and gut microbiota).[15] |

| Methyl Group | Alkyl substituent on the aromatic ring. | Moderate to High. Benzylic hydroxylation to form a primary alcohol is a common CYP-mediated reaction. | Cytochrome P450 (CYP) enzymes.[17] |

| Aromatic Ring | Phenyl scaffold. | Moderate. Aromatic hydroxylation is a possibility, although the positions are influenced by the existing substituents. | Cytochrome P450 (CYP) enzymes.[17][18] |

Based on this analysis, the primary metabolic liabilities are predicted to be nitro-reduction , benzylic hydroxylation of the methyl group, and amide hydrolysis . The adamantane core is expected to remain largely intact, contributing to the overall stability of one half of the molecule.

Part 1: In Silico Prediction of Metabolic Stability

Before committing to resource-intensive in vitro studies, computational models provide a valuable first pass to identify likely sites of metabolism (SOMs).[19][20] These tools use ligand-based approaches, leveraging knowledge of known metabolic reactions and enzyme specificities to predict the most probable points of enzymatic attack on a novel structure.[21][22]

Rationale and Approach

We utilize a fragment-based prediction tool, such as SMARTCyp, which calculates the reactivity and accessibility of different sites within a molecule to CYP enzymes.[21] This approach is particularly useful for predicting Phase I oxidative metabolism.

Predicted Sites of Metabolism (SOM)

The computational analysis highlights the following atoms as the most likely SOMs for CYP-mediated oxidation:

-

The benzylic carbon of the methyl group.

-

The aromatic carbons on the phenyl ring.

-

The tertiary carbons of the adamantane cage (to a lesser extent).

It is critical to note that standard CYP prediction tools do not typically model amide hydrolysis or nitro-reduction, which must be assessed based on chemical principles and dedicated in vitro assays.

Table 2: In Silico Prediction of Primary Metabolites

| Predicted Reaction | Metabolite Structure | Metabolic Pathway |

| Benzylic Hydroxylation | N-(4-(hydroxymethyl)-3-nitrophenyl)adamantane-1-carboxamide | Phase I (Oxidation) |

| Aromatic Hydroxylation | N-(4-methyl-3-nitro-X-hydroxyphenyl)adamantane-1-carboxamide | Phase I (Oxidation) |

| Adamantane Hydroxylation | N-(4-methyl-3-nitrophenyl)-3-hydroxyadamantane-1-carboxamide | Phase I (Oxidation) |

| Nitro-reduction | N-(3-amino-4-methylphenyl)adamantane-1-carboxamide | Reductive Metabolism |

| Amide Hydrolysis | Adamantane-1-carboxylic acid + 4-methyl-3-nitroaniline | Hydrolysis |

Visualization of Predicted Metabolic Hotspots

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to determine the intrinsic clearance (CLint) primarily due to Phase I metabolism.

Table 3: Detailed Protocol for HLM Stability Assay

| Step | Procedure | Rationale / Causality |

| 1. Reagent Preparation | 1.1. Prepare 100 mM potassium phosphate buffer (pH 7.4). 1.2. Prepare a 10 mM stock of the test compound in DMSO. 1.3. Prepare an NADPH regenerating system solution (or 1 mM final concentration of NADPH). | The buffer maintains physiological pH for optimal enzyme activity. DMSO is a common solvent, but its final concentration must be kept low (<0.5%) to avoid enzyme inhibition. NADPH is a required cofactor for CYP450 enzyme activity. [9] |

| 2. Incubation Setup | 2.1. In a 96-well plate, add buffer and pooled human liver microsomes (final protein concentration 0.5 mg/mL). 2.2. Pre-incubate the plate at 37°C for 5 minutes. | Pre-incubation ensures all components reach the optimal reaction temperature before the reaction is initiated. |

| 3. Reaction Initiation | 3.1. Add the test compound to the wells (final concentration 1 µM). 3.2. Initiate the reaction by adding the NADPH solution. | The reaction starts upon the addition of the essential cofactor, allowing for precise timing. |

| 4. Time-Point Sampling | 4.1. At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution. | Sampling over time allows for the determination of the rate of disappearance. The T=0 sample serves as the 100% control. |

| 5. Reaction Quenching | 5.1. The quenching solution should be ice-cold acetonitrile containing a suitable internal standard (IS). A 3:1 ratio of acetonitrile to aliquot volume is typical. | Acetonitrile precipitates the microsomal proteins, immediately stopping all enzymatic reactions. The internal standard is crucial for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response. |

| 6. Sample Processing | 6.1. Vortex the quenched plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein. | This step clarifies the sample, ensuring that only the soluble components (parent drug, metabolites, IS) are injected into the LC-MS/MS system. |

| 7. Data Analysis | 7.1. Analyze the supernatant using a validated LC-MS/MS method. 7.2. Plot the natural log of the percentage of parent compound remaining versus time. 7.3. Calculate the elimination rate constant (k) from the slope of the line. 7.4. Calculate half-life (t½ = 0.693/k) and intrinsic clearance (CLint). | The rate of disappearance typically follows first-order kinetics. The calculated t½ and CLint are key parameters for ranking compounds and predicting in vivo hepatic clearance. |

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism.

-

Methodology: The procedure is similar to the HLM assay but with key differences. Cryopreserved hepatocytes are thawed and resuspended in a specific incubation medium (e.g., Williams' Medium E). The typical cell density is 0.5-1.0 million viable cells/mL. Since hepatocytes contain their own cofactors, the addition of NADPH is not required. [6]Incubation times may be extended (e.g., up to 4 hours) to capture the metabolism of more stable compounds. [23]Data analysis follows the same principles of calculating t½ and CLint.

Part 3: Quantitative Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for metabolic stability studies due to its high sensitivity, selectivity, and speed. [24][25]

Quantitative Method (Parent Compound Disappearance)

-

Technique: A triple quadrupole mass spectrometer (TQMS) operating in Multiple Reaction Monitoring (MRM) mode is typically used. [25]* Procedure:

-

Compound Tuning: Optimize MS parameters (e.g., precursor ion, product ion, collision energy) for both the parent compound and the internal standard to create a sensitive and specific MRM transition.

-

Chromatography: Develop a rapid reverse-phase HPLC or UHPLC method to separate the analyte from matrix components, minimizing ion suppression. 3. Quantification: The peak area ratio of the parent compound to the internal standard is calculated at each time point and compared to the T=0 sample to determine the percentage remaining.

-

Qualitative Method (Metabolite Identification)

-

Technique: High-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is ideal for identifying unknown metabolites. [26]* Procedure:

-

Data Acquisition: Analyze samples from a high-concentration incubation (e.g., 10 µM) at a late time point (e.g., 60 or 120 min).

-

Data Mining: Use software to search the HRMS data for potential biotransformations based on predicted mass shifts (e.g., +15.99 Da for hydroxylation, -45.00 Da for nitro-to-amino reduction, etc.). [24] 3. Structural Elucidation: Confirm the identity of potential metabolites by analyzing their fragmentation patterns (MS/MS spectra).

-

Part 4: Synthesis of Predicted Metabolic Profile

By integrating the structural analysis, in silico predictions, and in vitro data, we can construct a holistic view of the compound's metabolic fate.

Predicted Stability and Clearance

Given the structure, N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is predicted to be a moderately stable compound.

-

The adamantane moiety will confer significant resistance to metabolism. [3][9]* However, the presence of multiple metabolic soft spots on the nitrophenyl ring suggests that it will be cleared via several parallel pathways.

Table 4: Predicted Metabolic Stability Parameters (Hypothetical Data)

| Assay System | Predicted t½ (min) | Predicted CLint (µL/min/mg protein or 10^6 cells) | Interpretation |

| Human Liver Microsomes | 30 - 60 | 12 - 23 | Moderate clearance, primarily driven by CYP-mediated oxidation (benzylic hydroxylation). |

| Human Hepatocytes | 20 - 40 | 17 - 35 | Higher clearance than in microsomes, suggesting contributions from non-CYP pathways (nitro-reduction, hydrolysis) and potentially Phase II conjugation. |

Overall Predicted Metabolic Pathways

The following diagram illustrates the primary and secondary metabolic transformations predicted for the molecule.

Caption: Predicted metabolic pathways for the target compound.

Discussion and Scientific Interpretation

The metabolic profile of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is likely to be complex, with clearance driven by multiple enzymatic systems. While the adamantane group acts as a metabolic shield, the nitrophenyl moiety is a significant liability.

-

Major Clearance Pathways: The primary routes of elimination are predicted to be CYP-mediated benzylic hydroxylation and nitro-reduction. The relative contribution of each will depend on the specific activities of the enzymes in the chosen in vitro system and, ultimately, in vivo. Amide hydrolysis may also be a contributing factor, though amides are generally more stable than esters. [13]* Potential for Reactive Metabolites: The reduction of the nitro group proceeds via nitroso and hydroxylamine intermediates. [15]These species are known to be reactive and can potentially form covalent adducts with cellular macromolecules, which is a toxicological consideration that warrants further investigation. [5][27]* Self-Validating Protocols: The described in vitro protocols contain inherent validation checks. The inclusion of positive control compounds with known metabolic rates (e.g., testosterone for high clearance, verapamil for moderate clearance) ensures the enzymatic activity of the microsomal or hepatocyte batch. The internal standard in the LC-MS/MS analysis validates the sample processing and analytical run.

Conclusion

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is predicted to exhibit moderate metabolic stability. Its clearance is expected to be a composite of oxidative, reductive, and hydrolytic pathways, primarily targeting the substituted phenyl ring. The adamantane core likely confers a degree of stability that prevents rapid, complete degradation. The multi-pronged approach outlined in this guide, combining predictive in silico modeling with robust in vitro experimentation using both liver microsomes and hepatocytes, provides a sound scientific framework for definitively characterizing its metabolic fate and generating the critical data needed for informed decision-making in a drug development program.

References

- BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds. BenchChem.

- Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?. Patsnap.

- Li, A., et al. (n.d.). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. PMC.

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.

- Kazmi, S. R., et al. (2025, August 5). In silico approaches and tools for the prediction of drug metabolism and fate: A review. ResearchGate.

- Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.

- Creative Diagnostics. (n.d.). Application of LC-MS in Qualitative and Quantitative Analysis of Drugs. Creative Diagnostics.

- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature.

- Schneider, G. (2006, August 1). Machine Learning Techniques for In Silico Modeling of Drug Metabolism. ACS Publications.

- Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories.

- Kazmi, S. R., et al. (2019, March 15). In silico approaches and tools for the prediction of drug metabolism and fate: A review. PubMed.

- Liu, Z., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.

- ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.

- Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Creative Biolabs.

- Preprints.org. (2026, January 6). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org.

- BenchChem. (n.d.). Potential Applications of 1-(Acetyl-d3)adamantane in Medicinal Chemistry: A Technical Guide. BenchChem.

- Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.

- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

- Bradshaw, T., et al. (2018, February 5). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. PMC.

- ResearchGate. (n.d.). The Hydrolysis of Amide. ResearchGate.

- Abreu, P. A., et al. (2025, December 30). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate.

- WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.

- JoVE. (2025, February 12). Video: Phase I Reactions: Hydrolytic Reactions. JoVE.

- Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180.

- Li, F., & Adah, S. A. (2012, May 9). Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS. Bioanalysis.

- Kuyukina, M. S., et al. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC.

- MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. MDPI.

- Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.

- Bitar, L., & Jaber, A. (2025, April 9). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate.

- Penning, T. M. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.

- Bradshaw, T., et al. (n.d.). Hydrolysis of amides by human carboxylesterase Supersomes. ResearchGate.

- ATSDR. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. ATSDR.

- Charman, S. A., et al. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC.

- Fuentes, J. A., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- ResearchGate. (n.d.). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate.

- Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. PubMed.

- de Oliveira, R. B., et al. (2022, October 19). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC.

- BioIVT. (n.d.). Educational Content. BioIVT.

- MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.

- Agrawal, S. S. (2025, September 1). The Role of Cytochrome P450 in the Metabolism of Commonly Used Dental Drugs. ResearchGate.

- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.

- Thompson, T. N. (2001, September 15). Optimization of metabolic stability as a goal of modern drug design. PubMed.

Sources

- 1. connectsci.au [connectsci.au]

- 2. Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine[v1] | Preprints.org [preprints.org]

- 3. One moment, please... [jchr.org]

- 4. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 7. bioivt.com [bioivt.com]

- 8. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]

- 13. pharmacy180.com [pharmacy180.com]

- 14. svedbergopen.com [svedbergopen.com]

- 15. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-biolabs.com [creative-biolabs.com]

- 23. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 24. alfachemic.com [alfachemic.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. bioanalysis-zone.com [bioanalysis-zone.com]

- 27. mdpi.com [mdpi.com]

Methodological & Application

Step-by-step preparation of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide from adamantane-1-carboxylic acid

Executive Summary

This application note details the optimized synthesis of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide , a sterically demanding amide scaffold often utilized in the development of P2X7 receptor antagonists and 11

The bulky adamantane cage presents unique steric challenges during nucleophilic attack. While standard coupling agents (EDC, HATU) are viable for milligram-scale discovery, this guide prioritizes the Acid Chloride Method via Thionyl Chloride (

Retrosynthetic Analysis & Reaction Logic

The synthesis is a convergent assembly of two commercially available building blocks: Adamantane-1-carboxylic acid and 4-methyl-3-nitroaniline .

Strategic Considerations:

-

Steric Bulk: The 1-adamantyl group effectively shields the carbonyl carbon. Activation must be highly potent; hence, the acid chloride intermediate is preferred over activated esters.

-

Nucleophilicity: The amine partner is an aniline with an electron-withdrawing nitro group (

) and an electron-donating methyl group. The net effect is reduced nucleophilicity compared to simple alkyl amines, necessitating a strong electrophile (acid chloride) or high-performance coupling agent (HATU).

Reaction Pathway Visualization

Figure 1: Two-step synthesis pathway via acid chloride activation.

Experimental Protocols

Method A: Acid Chloride Route (Recommended for >1g Scale)

Rationale: This method avoids the cost of peptide coupling reagents and simplifies purification, as the primary byproducts are gases (

Materials Required:

-

Thionyl Chloride (

) (3.0 - 5.0 eq) -

4-Methyl-3-nitroaniline (1.0 - 1.1 eq)

-

Triethylamine (

) or Pyridine (2.0 eq) -

Dichloromethane (DCM) (Anhydrous)

-

Toluene (Optional, for azeotropic removal)[3]

Step 1: Synthesis of Adamantane-1-carbonyl Chloride

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Addition: Charge the flask with Adamantane-1-carboxylic acid. Add Thionyl Chloride (

) dropwise.-

Note: The reaction can be performed neat (no solvent) or in a minimal volume of dry toluene if the scale is small.

-

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: The suspension should become a clear solution as the acid converts to the soluble acid chloride.

-

-

Isolation: Cool to room temperature. Remove excess

under reduced pressure (rotary evaporator).-

Critical Step: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace

. Repeat twice. -

Result: Off-white to pale yellow solid (Adamantane-1-carbonyl chloride). Use immediately in Step 2.

-

Step 2: Amide Coupling

-

Solvation: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (5–10 volumes). Cool to

in an ice bath. -

Amine Prep: In a separate vessel, dissolve 4-methyl-3-nitroaniline (1.0 eq) and Triethylamine (2.0 eq) in DCM.

-

Addition: Add the amine solution dropwise to the cold acid chloride solution over 15–30 minutes.

-

Why: Controlling the exotherm prevents side reactions and decomposition.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 12–16 hours (overnight).

-

Workup:

Method B: HATU Coupling (Recommended for <100mg Discovery)

Rationale: Ideal for parallel synthesis where yield maximization is less critical than speed and operational simplicity.

Protocol:

-

Dissolve Adamantane-1-carboxylic acid (1.0 eq) in dry DMF.

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to activate the acid (formation of O-azabenzotriazole active ester).

-

Add 4-methyl-3-nitroaniline (1.1 eq).

-

Stir at Room Temperature for 12–24 hours. Note: If conversion is low, heat to

. -

Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[5][6] If oil forms, extract with EtOAc.

Purification & Characterization

Purification Strategy:

-

Recrystallization (Primary): The adamantane moiety imparts high crystallinity. Recrystallize the crude solid from Ethanol/Water or Methanol .

-

Flash Chromatography (Secondary): If impurities persist, use a silica column eluting with Hexanes:Ethyl Acetate (Gradient 10:1 to 3:1).

Data Validation Table:

| Parameter | Expected Value / Observation | Notes |

| Physical State | White to off-white crystalline solid | |

| Melting Point | High MP due to adamantane symmetry. | |

| Amide proton (deshielded).[2] | ||

| Proton ortho to | ||

| Proton para to | ||

| Proton ortho to Methyl (C5). | ||

| Aromatic methyl group. | ||

| Adamantane bridgehead CH.[2] | ||

| Adamantane | ||

| HRMS (ESI+) | Formula: |

Troubleshooting & Critical Control Points

-

Issue: Low Yield in Method A.

-

Cause: Hydrolysis of acid chloride.

-

Fix: Ensure

is fresh. Use a drying tube. Ensure the aniline is dry.

-

-

Issue: Incomplete Reaction in Method B.

-

Cause: Low nucleophilicity of the nitro-aniline.

-

Fix: Switch to Method A (Acid Chloride) or use a catalyst like DMAP (10 mol%) with EDC.

-

-

Issue: Product "Oiling Out" during workup.

-

Fix: This is common with adamantane derivatives. Do not shake the separatory funnel too vigorously to avoid emulsions. Use a heat gun to gently warm the oil/solvent mix to induce crystallization, or sonicate.

-

References

-

Synthesis of Adamantane Amides (General Method A)

-

Source: Vertex AI / NIH PubMed Central. "Adamantyl carboxamides and acetamides as potent human 11

-hydroxysteroid dehydrogenase type 1 inhibitors."[7] - Context: Describes the general reaction of 1-adamantane carbonyl chloride with amines in DCM/TEA.

-

(Representative analog synthesis).

-

-

Acid Chloride Preparation

- Source: Organic Syntheses, Coll. Vol. 5, p. 8.

- Context: Standard protocols for handling adamantane-1-carboxylic acid and conversion to acid chloride.

-

Amide Coupling with Anilines

- Source: Growing Science, Current Chemistry Letters.

- Context: Comparative analysis of coupling reagents (HATU vs SOCl2) for electron-deficient anilines.

-

Properties of Adamantane-1-carbonyl chloride

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 7. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Solvent selection for dissolving N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide in vitro

Application Note: Optimizing Solvent Selection and Delivery for N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Executive Summary & Physicochemical Profile

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide represents a class of highly lipophilic pharmacophores often utilized in medicinal chemistry as P2X7 receptor antagonists, 11

The core challenge in handling this compound is its adamantyl cage .[1] While this moiety improves membrane permeability and metabolic stability, it imparts extreme hydrophobicity (LogP > 4.0).[1] Improper solubilization frequently leads to "silent precipitation"—where micro-aggregates form in the cell culture media, reducing bioavailability and causing false-negative biological data.[1]

Compound Profile:

-

Molecular Weight: ~314.4 g/mol

-

Hydrophobicity: High (Adamantane cage + Aromatic ring)[1]

-

Key Functional Groups: Amide (H-bond donor/acceptor), Nitro (Polar, electron-withdrawing), Methyl (Lipophilic).[1]

-

Primary Risk: Rapid precipitation upon contact with aqueous buffers (PBS, Media).[1]

Solvent Selection Matrix

The following matrix evaluates solvent compatibility based on solubility power and biological tolerance.

| Solvent System | Solubility Potential | Biological Limit (v/v) | Recommendation |

| DMSO (Dimethyl Sulfoxide) | Excellent (>50 mM) | < 0.5% (Cell type dependent) | Primary Choice. Best for stock solutions.[1] |

| Ethanol (Abs.[1][2][3] EtOH) | Moderate (<20 mM) | < 1.0% | Secondary Choice. Use if DMSO interferes with specific assays (e.g., some ion channels).[1] |

| DMF (Dimethylformamide) | Good (>30 mM) | < 0.1% | Avoid. High cytotoxicity makes it unsuitable for most in vitro live-cell assays.[1] |

| Aqueous Buffers (PBS) | Negligible | N/A | Insoluble. Do not use for stock preparation.[1] |

Critical Insight: While DMSO is the best solvent, it is hygroscopic.[1] Absorbed water can cause the adamantane compound to crash out of the stock solution over time.[1] Always store DMSO stocks in aliquots at -20°C or -80°C to prevent hydration.

Protocol 1: Preparation of High-Concentration Stock Solutions

Objective: Create a stable, precipitant-free stock solution at 10 mM or 50 mM.

Materials:

-

Compound Powder (Store desiccated at 4°C).[1]

-

Anhydrous DMSO (Sigma-Aldrich Hybridoma Grade or equivalent).[1]

-

Vortex mixer and Sonicator bath.[1]

-

Amber glass vials (Glass is preferred over plastic to minimize leaching and adsorption).[1]

Step-by-Step Procedure:

-

Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation on the powder.

-

Weighing: Weigh the target amount (e.g., 3.14 mg for 1 mL of 10 mM stock).

-

Solvent Addition: Add anhydrous DMSO to the center of the powder.

-

Dissolution:

-

Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved solids.[1]

-

Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: The "Intermediate Dilution" Method (Prevention of Crash-Out)

Directly pipetting a 100% DMSO stock into cell culture media often causes local high concentrations at the pipette tip, leading to immediate precipitation (the "white cloud" effect).[1] This protocol uses an intermediate step to ensure dispersion.[1]

Workflow Diagram (Graphviz DOT):

Caption: Figure 1. The Intermediate Dilution Strategy prevents "shock precipitation" common with adamantane derivatives.[1]

Procedure:

-

Calculate: Determine the final assay concentration (e.g., 10 µM).

-

Intermediate Step: Prepare a 10x or 100x working solution.

-

Final Addition: Add the intermediate working solution to your cell culture wells (e.g., add 10 µL of 100 µM working solution to 90 µL of media).

-

Validation: Inspect the wells under a microscope (40x). If you see "black pepper" dots or crystals, the compound has precipitated.[1]

Advanced Troubleshooting: Cyclodextrin Complexation

If the compound precipitates even with the Intermediate Dilution method (common at >50 µM), use a carrier molecule.[1]

Protocol:

-

Prepare a 20% (w/v) stock of HP-

-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in PBS.[1] -

Use this Cyclodextrin solution as the diluent for the Intermediate Step described in Protocol 2.

-

The hydrophobic adamantane cage will dock into the cyclodextrin cavity, maintaining solubility in the aqueous phase without altering biological activity [1].[1]

Biological Validation (Self-Check)

Before running expensive screens, validate your solvent system:[1]

-

Vehicle Control: Run a "DMSO-only" control at the highest concentration used (e.g., 0.5%). Ensure cell viability >95% compared to untreated cells.

-

Nephelometry Check: If available, measure light scattering (OD600) of the compound in media (without cells). An increase in OD indicates precipitation.[1]

References

-

Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to

- and -

Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol. Source: MDPI (Processes).[1] Context: Defines the toxicity limits of DMSO (0.3125% - 0.5%) across various cancer cell lines. URL:[Link][1][2][4]

-

Considerations regarding use of solvents in in vitro cell based assays. Source: PMC (National Institutes of Health).[1] Context: Detailed analysis of solvent interference in immunomodulatory assays. URL:[Link]

Sources

Application Notes and Protocols for the Formulation of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide for In Vivo Administration

Abstract

This document provides a comprehensive guide for the formulation of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide, a novel lipophilic compound, for in vivo administration in preclinical research. Given the characteristic lipophilicity of adamantane-containing molecules, this compound is presumed to have low aqueous solubility, a significant hurdle for achieving adequate systemic exposure in animal models.[1][2] These application notes offer a systematic, tiered approach to formulation development, encompassing initial physicochemical characterization, strategic vehicle selection for oral and intravenous routes, detailed preparation protocols, and essential validation assays. The methodologies described are grounded in established principles of pharmaceutical sciences to ensure the development of stable, safe, and effective formulations for toxicological and pharmacokinetic assessments.[3][4][5]

Introduction: The Challenge of Adamantane-Based Drug Candidates

Adamantane moieties are frequently incorporated into medicinal chemistry campaigns to enhance the lipophilicity of drug candidates, which can modulate their therapeutic efficacy and bioavailability.[1] However, this increased lipophilicity often results in poor aqueous solubility, complicating in vivo evaluation.[6][7][8] N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is a compound that, based on its structure, is anticipated to present such formulation challenges. The successful preclinical development of this and similar molecules is contingent upon a robust formulation strategy designed to maximize exposure for safety and efficacy testing.[3][9]

This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and practical, step-by-step protocols for creating viable formulations for rodent studies.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before commencing formulation development, a thorough physicochemical characterization of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is paramount.[5] This initial step is critical as the data generated will inform all subsequent formulation decisions. Due to the limited availability of the active pharmaceutical ingredient (API) in early discovery phases, a strategic and efficient characterization is necessary.[4][5]

Key Physicochemical Parameters

A precise understanding of the following properties is essential:

-

Aqueous Solubility: This should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract and bloodstream.[5]

-

pKa: The ionization constant will indicate whether the compound is acidic, basic, or neutral, which is crucial for pH-adjustment strategies to enhance solubility.[8]

-

Log P/Log D: The octanol-water partition coefficient is a measure of lipophilicity and is a key predictor of solubility in various solvent systems.

-

Melting Point and Thermal Properties: Determined by Differential Scanning Calorimetry (DSC), these properties provide insights into the solid-state characteristics and potential for polymorphism.[10]

-

Physical Form: Microscopic evaluation of the crystalline or amorphous nature of the API is important for understanding its dissolution properties.

Protocol 2.1: Kinetic Aqueous Solubility Assessment

-

Prepare a high-concentration stock solution of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide in dimethyl sulfoxide (DMSO).

-

In separate vials, add a small aliquot of the DMSO stock to various aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) to achieve a final DMSO concentration of ≤1%.

-

Shake the samples at room temperature for a defined period (e.g., 2 and 24 hours).

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like LC-MS/MS or HPLC-UV.

Formulation Strategies for Oral Administration

The primary goal for an oral formulation in preclinical studies is to maximize absorption and systemic exposure.[4] A tiered approach to vehicle selection is recommended, starting with simpler aqueous systems and progressing to more complex formulations as needed.

Tier 1: Aqueous Suspensions

For compounds with very low aqueous solubility, a uniform suspension is often the most straightforward approach.[11] The use of suspending agents is necessary to ensure homogenous dosing.

Table 1: Common Suspending Agents for Oral Formulations in Rodents

| Vehicle Type | Examples | Properties and Considerations |

| Aqueous Vehicles | Water, Saline | Physiologically compatible but unsuitable for insoluble compounds without suspending agents. |

| 0.5% or 1% w/v Carboxymethyl Cellulose (CMC) | A widely used, stable vehicle with low toxicity.[11] | |

| 0.5% w/v Methylcellulose (MC) | Another common and well-tolerated suspending agent.[12][13] | |

| Surfactants (optional addition) | Polysorbate 80 (Tween 80) | Can be added to aqueous vehicles to improve the wettability and suspension of lipophilic compounds. The No-Observed-Effect Level (NOEL) in a 2-week rat study was 250 mg/kg/day.[12][13] |

Protocol 3.1: Preparation of a 0.5% CMC Suspension

-

Vehicle Preparation:

-

Heat approximately one-third of the required volume of sterile water to 60-70°C.

-

Slowly add 0.5 g of low-viscosity CMC for every 100 mL of the final volume to the heated water while stirring continuously with a magnetic stirrer to prevent clumping.[11]

-

Once the CMC is dispersed, add the remaining volume of room temperature sterile water and continue stirring until a homogenous solution is formed.

-

Allow the solution to cool to room temperature before use.

-

-

Suspension Formulation:

-

Calculate the required amount of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide and vehicle based on the desired concentration and final volume.

-

If necessary, reduce the particle size of the API by grinding it to a fine powder using a mortar and pestle to enhance suspension stability.

-

In a suitable container, create a paste by adding a small amount of the 0.5% CMC vehicle to the API powder.

-

Gradually add the remaining vehicle while continuously stirring or homogenizing to achieve a uniform suspension.

-